Dexecadotril

Description

Properties

IUPAC Name |

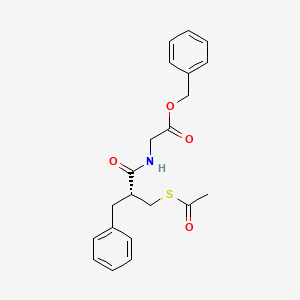

benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150104 | |

| Record name | Dexecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112573-72-5 | |

| Record name | Dexecadotril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OFI9D9892 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexecadotril's Antisecretory Mechanism in the Intestine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of dexecadotril, a potent enkephalinase inhibitor, on intestinal secretion. This compound represents the active enantiomer of racecadotril and exerts its antidiarrheal effects through a unique antisecretory pathway that modulates endogenous opioid signaling in the gastrointestinal tract. This document details the molecular interactions, signaling cascades, and physiological outcomes of this compound administration, supported by quantitative data and experimental methodologies.

Core Mechanism: Potentiation of Endogenous Enkephalins

This compound is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, thiorphan.[1][2][3] Thiorphan is a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme located on the brush border of the small intestine.[1][4] Enkephalinase is responsible for the degradation of endogenous opioid peptides, primarily enkephalins.[1][5]

By inhibiting enkephalinase, thiorphan effectively increases the local concentration and prolongs the physiological activity of enkephalins in the intestinal mucosa.[1][5] These preserved enkephalins then act on δ-opioid receptors present on enterocytes.[1][6] The activation of these receptors triggers a signaling cascade that ultimately reduces the intestinal hypersecretion of water and electrolytes, a hallmark of acute diarrhea.[1][3][6] A key advantage of this mechanism is its targeted action on hypersecretion without affecting basal intestinal secretion or motility, thereby avoiding common side effects like constipation associated with other antidiarrheal agents.[1][7][8]

Signaling Pathway of this compound's Active Metabolite

The antisecretory effect of this compound's active metabolite, thiorphan, is mediated through a well-defined intracellular signaling pathway. The following diagram illustrates the key steps involved:

Caption: Signaling pathway of this compound's antisecretory action.

Pathway Description:

-

Prodrug Conversion: Orally administered this compound is converted to its active form, thiorphan.

-

NEP Inhibition: Thiorphan inhibits neutral endopeptidase (NEP) on the surface of intestinal epithelial cells.

-

Enkephalin Preservation: This inhibition prevents the breakdown of endogenous enkephalins, increasing their local concentration.

-

δ-Opioid Receptor Activation: Elevated enkephalin levels lead to the activation of δ-opioid receptors.

-

Adenylyl Cyclase Inhibition: The activated δ-opioid receptor inhibits the enzyme adenylyl cyclase.[6]

-

cAMP Reduction: This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels, counteracting the pro-secretory effects of secretagogues that often increase cAMP.[6][9]

-

Reduced Hypersecretion: The reduction in cAMP levels attenuates the opening of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), thereby decreasing the secretion of water and electrolytes into the intestinal lumen.[3]

Quantitative Data

The following tables summarize the key quantitative parameters related to the mechanism of action of this compound and its active metabolite.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | IC50 | Source |

| Thiorphan | Enkephalinase (Intestinal) | 6.1 nM | Wikipedia[6] |

| Racecadotril | Enkephalinase (Intestinal) | 4500 nM | Wikipedia[6] |

Table 2: Pharmacokinetics of Racecadotril (Parent Compound)

| Parameter | Value | Source |

| Onset of Enkephalinase Inhibition | 30 minutes | Wikipedia[6], Patsnap[1] |

| Peak Inhibition | 75-90% | Wikipedia[6] |

| Time to Peak Inhibition | 2 hours | Wikipedia[6] |

| Duration of Action | 8 hours | Wikipedia[6] |

| Elimination Half-life | 3 hours | Wikipedia[6], YouTube[2] |

| Protein Binding (Thiorphan) | 90% | Wikipedia[6], PubMed[7] |

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Enkephalinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of thiorphan on neutral endopeptidase activity.

Methodology:

-

Enzyme Source: Isolation of brush border membrane vesicles from the small intestine of rodents (e.g., rats) as a source of enkephalinase.

-

Substrate: A synthetic peptide substrate for enkephalinase, such as [D-Ala2, Leu5]-enkephalin, is used.

-

Incubation: The enzyme preparation is incubated with varying concentrations of the inhibitor (thiorphan) and the substrate in a suitable buffer at 37°C.

-

Detection: The enzymatic activity is measured by quantifying the cleavage of the substrate, often through high-performance liquid chromatography (HPLC) or fluorometric methods.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Ex Vivo Intestinal Secretion Model (Ussing Chamber)

Objective: To measure the effect of this compound's active metabolite on intestinal ion transport and secretion.

Methodology:

-

Tissue Preparation: Segments of the jejunum or ileum are excised from a model organism (e.g., rabbit, guinea pig) and mounted in an Ussing chamber, separating the mucosal and serosal sides.

-

Electrophysiological Measurements: The transepithelial potential difference and short-circuit current (Isc), a measure of net ion transport, are continuously monitored.

-

Induction of Secretion: A secretagogue (e.g., cholera toxin, forskolin) is added to the mucosal side to induce an increase in Isc, mimicking diarrheal hypersecretion.

-

Inhibitor Application: Thiorphan is added to the mucosal side, and changes in the secretagogue-induced Isc are recorded.

-

Data Analysis: The reduction in the peak Isc following the application of the inhibitor is quantified to determine the antisecretory effect.

Caption: Experimental workflow for the Ussing chamber assay.

In Vivo Intestinal Perfusion Model

Objective: To assess the antisecretory effect of this compound in a living organism.

Methodology:

-

Animal Model: Anesthetized rats are surgically prepared to isolate a segment of the small intestine with intact blood supply.

-

Perfusion: The isolated intestinal segment is perfused with a physiological salt solution containing a non-absorbable marker (e.g., phenol red).

-

Induction of Secretion: A secretagogue is added to the perfusion solution to induce fluid secretion into the intestinal lumen.

-

Drug Administration: this compound is administered orally or intraduodenally.

-

Sample Collection: The perfusate is collected at regular intervals, and its volume and marker concentration are measured.

-

Data Analysis: The net fluid flux (secretion or absorption) is calculated based on the changes in the volume and concentration of the non-absorbable marker. The reduction in secretagogue-induced fluid secretion in the drug-treated group compared to a control group indicates the antisecretory efficacy.

Conclusion

This compound, through its active metabolite thiorphan, presents a targeted and effective mechanism for the management of acute diarrhea. By inhibiting enkephalinase and thereby potentiating the natural antisecretory action of endogenous enkephalins, it addresses the pathophysiology of hypersecretion without compromising normal intestinal motility. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-established experimental models, underscores its valuable role in antidiarrheal therapy. This guide provides a comprehensive technical overview to support further research and development in this area.

References

- 1. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is Racecadotril used for? [synapse.patsnap.com]

- 6. Racecadotril - Wikipedia [en.wikipedia.org]

- 7. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Racecadotril in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

The Pharmacological Profile of Dexecadotril: An In-Depth Technical Guide for Researchers

An overview of Dexecadotril, the R-enantiomer of Racecadotril, and its role as a potent and peripherally-acting enkephalinase inhibitor for the management of acute diarrhea.

This compound is the dextrorotatory (R)-enantiomer of the prodrug Racecadotril. Following oral administration, it is rapidly hydrolyzed to its active metabolite, retorphan, which is a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. By preventing the degradation of endogenous enkephalins in the gastrointestinal tract, this compound enhances their natural antisecretory effects, offering a targeted approach to the treatment of acute diarrhea. Unlike opioid receptor agonists, its mechanism does not impact intestinal motility, thereby avoiding common side effects such as rebound constipation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound itself is a prodrug with limited intrinsic activity. Its therapeutic effects are mediated by its active metabolite, retorphan (the R-enantiomer of thiorphan). Retorphan is a potent and selective inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease found on the surface of various cells, including the epithelial cells of the small intestine.

NEP is responsible for the degradation of several endogenous peptides, most notably the enkephalins (met-enkephalin and leu-enkephalin). Enkephalins are endogenous opioid peptides that act as neurotransmitters in the gut, primarily through the activation of δ-opioid receptors.[1][2] The activation of these receptors in the intestinal mucosa leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting the enzyme adenylyl cyclase.[3] This decrease in cAMP subsequently reduces the secretion of water and electrolytes into the intestinal lumen, a key factor in the pathophysiology of secretory diarrhea.[1]

By inhibiting NEP, retorphan prevents the breakdown of enkephalins, thereby prolonging their physiological effects at the δ-opioid receptors. This leads to a sustained antisecretory action, reducing the net fluid loss into the intestine without affecting basal secretion or intestinal transit time.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's active form (retorphan), its enantiomer (sinorphan), the racemate (thiorphan), and the parent prodrugs.

Table 1: In Vitro Inhibitory Potency against Neutral Endopeptidase (NEP)

| Compound | IC50 (nM) | Ki (nM) | Notes |

| Retorphan (Active form of this compound) | ~2.2[4] | Data not available | The R-stereoisomer of thiorphan. |

| Sinorphan (Active form of Ecadotril) | ~1.7[4] | Data not available | The S-stereoisomer of thiorphan; slightly more potent than retorphan.[4] |

| Thiorphan (Racemic active metabolite) | 0.4 - 9[4] | Data not available | Potent inhibitor of NEP. |

| Racecadotril (Racemic prodrug) | ~4500[3] | Data not available | Significantly less potent than its active metabolite. |

| Acetyl-thiorphan (Metabolite) | Low potency[4] | Data not available | Another active metabolite with significantly lower potency. |

Table 2: In Vivo Efficacy of Racecadotril Enantiomers

| Compound | Parameter | Animal Model | ED50 |

| Ecadotril (S-isomer prodrug) | Inhibition of Tyr-Gly-Gly occurrence | Mouse striatum | 0.4 mg/kg (i.v.)[4] |

| Retorphan (R-isomer prodrug - this compound) | Inhibition of Tyr-Gly-Gly occurrence | Mouse striatum | 0.8 mg/kg (i.v.)[4] |

Table 3: Pharmacokinetic Parameters of Racecadotril and its Active Metabolite Thiorphan in Humans

| Parameter | Racecadotril | Thiorphan (from Racecadotril) | Notes |

| Time to Cmax (tmax) | ~60 minutes[3] | 1.35 hours[5] | Food delays Cmax of Racecadotril by 60-90 minutes.[3] |

| Plasma Protein Binding | Not specified | ~90%[3] | Primarily to albumin. |

| Elimination Half-life (t1/2) | Not specified | ~3 hours[3] | Measured from enkephalinase inhibition. A separate study reported a t1/2 of 6.14 hours for thiorphan.[5] |

| Metabolism | Rapidly and effectively metabolized[3] | Further metabolized to inactive metabolites[3] | Primarily hydrolyzed to thiorphan. |

| Excretion | - | 81.4% via urine, 8% via feces[3] | As active and inactive metabolites. |

Experimental Protocols

In Vitro Neprilysin (Enkephalinase) Activity Assay

This protocol describes a fluorometric method for determining the inhibitory activity of a test compound against Neprilysin.

Materials:

-

Neprilysin Assay Buffer

-

Purified Neprilysin (NEP) enzyme

-

NEP fluorogenic substrate (e.g., Abz-based peptide)

-

Test compound (this compound's active form, retorphan)

-

Positive control inhibitor (e.g., Thiorphan)

-

96-well white microplate

-

Fluorescence microplate reader (Ex/Em = ~330/430 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized Neprilysin in NEP Assay Buffer to the desired stock concentration. Keep on ice.

-

Prepare a stock solution of the NEP substrate in DMSO.

-

Prepare serial dilutions of the test compound and positive control in NEP Assay Buffer.

-

-

Assay Reaction:

-

Add NEP Assay Buffer to all wells.

-

Add the test compound dilutions or positive control to the respective wells.

-

Add the purified Neprilysin enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the NEP substrate working solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) for each well.

-

Plot the percentage of NEP activity against the log concentration of the test compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Castor Oil-Induced Diarrhea Model in Rats

This model is used to evaluate the antidiarrheal efficacy of test compounds.

Animals:

-

Wistar or Sprague-Dawley rats (150-200g)

Materials:

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Castor oil

-

Standard drug (e.g., Loperamide)

-

Metabolic cages with filter paper-lined floors

Procedure:

-

Animal Acclimatization and Fasting:

-

Acclimatize animals for at least one week before the experiment.

-

Fast the animals for 18-24 hours with free access to water.

-

-

Grouping and Dosing:

-

Divide the animals into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at least 3 doses).

-

Administer the vehicle, standard drug, or test compound orally (p.o.).

-

-

Induction of Diarrhea:

-

One hour after treatment, administer castor oil (1-2 ml/animal, p.o.) to all animals.

-

-

Observation:

-

Place the animals in individual metabolic cages.

-

Observe the animals for the onset of diarrhea and the total number of diarrheic and total fecal outputs for up to 4-6 hours.

-

The filter paper can be collected and weighed to determine the stool weight.

-

-

Data Analysis:

-

Calculate the percentage inhibition of defecation for each group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Visualizations

Signaling Pathway of Enkephalinase Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro NEP Inhibition Assay

Caption: Workflow for NEP inhibition assay.

Logical Relationship of this compound's Antisecretory Effect

Caption: Logical flow of this compound's action.

References

- 1. Racecadotril : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 3. Racecadotril - Wikipedia [en.wikipedia.org]

- 4. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the Active Metabolite of Racecadotril in Human Serum by LC.MS/MS and its Applica-tion to Relative Bioavailability of Two Domestic Preparation [journal11.magtechjournal.com]

Stereoisomerism of Racecadotril: A Technical Guide to the Roles of Dexecadotril and Ecadotril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racecadotril, a potent antidiarrheal agent, is a racemic mixture of two enantiomers, dexecadotril ((R)-enantiomer) and ecadotril ((S)-enantiomer), which are the prodrugs of the active metabolite thiorphan. This technical guide provides an in-depth analysis of the stereoisomerism of racecadotril, focusing on the distinct and overlapping roles of its enantiomers. It delves into their mechanism of action as neutral endopeptidase (NEP) inhibitors, presenting quantitative data on their enzymatic inhibition. Detailed experimental protocols for the chiral separation of racecadotril and the assessment of enkephalinase activity are provided. Furthermore, the signaling pathway through which these compounds exert their antisecretory effects is visually elucidated.

Introduction to Racecadotril and its Stereochemistry

Racecadotril, chemically known as (RS)-benzyl 2-[3-(acetylthio)-2-benzylpropanamido]acetate, is an oral enkephalinase inhibitor used for the treatment of acute diarrhea[1]. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, thiorphan[2][3]. Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides, primarily enkephalins[2][4].

The therapeutic efficacy of racecadotril stems from its ability to protect enkephalins from enzymatic breakdown, thereby prolonging their physiological effects in the gastrointestinal tract[3]. Enkephalins act as neurotransmitters and neuromodulators, and their potentiation leads to a reduction in intestinal hypersecretion of water and electrolytes without significantly affecting intestinal motility[2][3]. This antisecretory mechanism distinguishes racecadotril from opioid receptor agonists like loperamide, which primarily reduce gut motility and can be associated with side effects such as constipation[5][6].

Racecadotril possesses a chiral center at the C-2 position of the propanoyl moiety, resulting in the existence of two enantiomers:

-

This compound: The (R)-enantiomer, also referred to as retorphan.

-

Ecadotril: The (S)-enantiomer, also known as sinorphan.

Both enantiomers of the active metabolite, thiorphan, are potent inhibitors of NEP[7][8]. However, understanding their individual contributions and any potential stereoselective differences in activity is crucial for a comprehensive pharmacological assessment.

Mechanism of Action: Enkephalinase Inhibition

The primary mechanism of action for both this compound and ecadotril is the inhibition of neutral endopeptidase (NEP). NEP is a zinc-dependent metalloprotease found on the surface of various cells, including the epithelial cells of the small intestine[3]. Its physiological role is to inactivate a variety of peptide hormones, including the endogenous opioids, enkephalins[4].

By inhibiting NEP, this compound and ecadotril prevent the degradation of enkephalins. The increased local concentrations of enkephalins allow them to bind to and activate δ-opioid receptors on enterocytes[1]. The activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to a decrease in intestinal fluid and electrolyte secretion[7].

Quantitative Comparison of Enantiomeric Activity

While both enantiomers of thiorphan are active NEP inhibitors, subtle differences in their potency have been reported. The following table summarizes available quantitative data on the inhibitory activity of this compound and ecadotril.

| Parameter | This compound (R-thiorphan) | Ecadotril (S-thiorphan) | Racemic Thiorphan | Reference |

| IC₅₀ (purified NEP activity) | 1.7 nM | 2.2 nM | 4.7 nM | [9][10] |

| ED₅₀ (inhibition of Tyr-Gly-Gly formation in mouse striatum) | 0.8 mg/kg (i.v.) | 0.4 mg/kg (i.v.) | Not Reported | [7] |

| Kᵢ (NEP inhibition) | Similar to (S)-isomer | Similar to (R)-isomer | 4.7 nM | [10] |

IC₅₀: Half maximal inhibitory concentration. ED₅₀: Half maximal effective dose. Kᵢ: Inhibition constant.

The data indicates that both enantiomers are highly potent inhibitors of NEP, with IC₅₀ values in the low nanomolar range. Some in vivo studies suggest that ecadotril may be slightly more potent than this compound in protecting endogenous enkephalins[7]. However, other sources state that the potencies of the R and S isomers for the inhibition of neprilysin are similar[10].

Experimental Protocols

Chiral Separation of Racecadotril Enantiomers by HPLC

This protocol describes a method for the baseline separation of this compound and ecadotril from racemic racecadotril using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Materials:

-

HPLC system with UV detector

-

Chiralcel OJ stationary phase column (e.g., 250 x 4.6 mm, 10 µm)

-

Methanol (HPLC grade)

-

Racecadotril standard

-

Sample of racecadotril for analysis

Methodology:

-

Column and System Preparation:

-

Install the Chiralcel OJ column in the HPLC system.

-

Thoroughly flush the HPLC system with the mobile phase to remove any contaminants.

-

-

Mobile Phase Preparation:

-

Use 100% methanol as the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: 100% Methanol

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 10 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Dissolve the racecadotril standard and sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Filter the solutions through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms. The R-enantiomer (this compound) is expected to elute first under these conditions, achieving baseline separation with a resolution of approximately 3.00 ± 0.02[3].

-

Fluorometric Assay for Neutral Endopeptidase (NEP) Inhibition

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds like this compound and ecadotril on NEP. The assay is based on the cleavage of a fluorogenic substrate by NEP, releasing a fluorescent product.

Materials:

-

Fluorometric microplate reader

-

Purified recombinant human NEP

-

NEP fluorogenic substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (this compound, ecadotril) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., thiorphan)

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the NEP substrate in the assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer to all wells.

-

Add the test compounds or positive control to the respective wells.

-

Add the NEP enzyme to all wells except the blank (substrate only) wells.

-

Pre-incubate the plate at 37 °C for 10-15 minutes.

-

Initiate the reaction by adding the NEP substrate solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in the fluorometric reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~320-340 nm and an emission wavelength of ~400-420 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Signaling Pathways and Visualizations

The antisecretory effect of this compound and ecadotril is mediated through a well-defined signaling pathway initiated by the potentiation of endogenous enkephalins.

Enkephalinase Inhibition and Delta-Opioid Receptor Activation

The following diagram illustrates the initial steps in the mechanism of action of this compound and ecadotril.

Downstream Signaling Cascade in Intestinal Epithelial Cells

Upon activation of the δ-opioid receptor, a cascade of intracellular events leads to the reduction of intestinal secretion. This is primarily achieved through the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.

The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA). PKA is responsible for the phosphorylation and activation of key ion channels involved in chloride secretion, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-activated Chloride Channels (CaCC)[11]. By reducing the activation of these channels, the efflux of chloride ions into the intestinal lumen is diminished, leading to a subsequent decrease in water secretion and the alleviation of diarrhea.

Conclusion

Racecadotril's efficacy as an antidiarrheal agent is a direct consequence of the NEP inhibitory activity of its active enantiomers, this compound and ecadotril. Both stereoisomers are potent inhibitors of the enzyme, with in vitro studies indicating comparable potencies. Their mechanism of action, centered on the potentiation of endogenous enkephalins and the subsequent activation of δ-opioid receptors, offers a targeted antisecretory effect without the motility-altering side effects of traditional opioid-based antidiarrheals. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and gastroenterology. Further research into the subtle stereoselective differences in their pharmacokinetics and pharmacodynamics may provide additional insights into optimizing therapeutic strategies for secretory diarrheas.

References

- 1. clinicalpub.com [clinicalpub.com]

- 2. Ion Channels of the Gastrointestinal Epithelial Cells | Abdominal Key [abdominalkey.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic AMP dysregulates intestinal epithelial cell restitution through PKA and RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mu-opioid receptor regulates CFTR coexpressed in Xenopus oocytes in a cAMP independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chiraltech.com [chiraltech.com]

- 7. hplc.eu [hplc.eu]

- 8. Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]

- 10. MEROPS - the Peptidase Database [ebi.ac.uk]

- 11. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Edge: A Technical Guide to Dexecadotril in the Management of Diarrhea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexecadotril, the R-enantiomer of the active metabolite of racecadotril, represents a targeted approach to the treatment of acute diarrhea. As a potent inhibitor of neutral endopeptidase (NEP), it modulates the endogenous opioid system to achieve a purely antisecretory effect, reducing fluid and electrolyte loss without impacting intestinal motility. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of gastroenterology and drug development.

Introduction: The Rationale for an Enantiomer-Specific Approach

Racecadotril, a racemic mixture, has been a clinically effective antidiarrheal agent for decades. Its therapeutic action is mediated by its active metabolite, thiorphan. However, thiorphan exists as two enantiomers, the (R)- and (S)-isomers. Research has indicated that while both enantiomers exhibit potent in vitro inhibition of neutral endopeptidase (NEP), they may possess different pharmacological profiles in vivo.[1][2] this compound, the (R)-enantiomer, has been specifically investigated for its intestinal antisecretory properties, while the (S)-enantiomer, ecadotril, has been explored for cardiovascular applications.[1][3] This targeted approach aims to optimize the therapeutic effect for diarrhea treatment while potentially minimizing off-target effects.

Discovery and Synthesis: Achieving Enantiomeric Purity

The development of this compound necessitated a synthetic strategy that could selectively produce the (R)-enantiomer in high purity. The industrial synthesis of this compound relies on the peptidic coupling of benzyl glycinate with optically pure (R)-3-acetylthio-2-benzylpropionic acid.[1] Various methods have been explored to obtain this key chiral intermediate, including:

-

Resolution Processes: Separation of a racemic mixture of 3-acetylthio-2-benzylpropionic acid.[1]

-

Catalytic Asymmetric Synthesis: Enantioselective hydrogenation of a prochiral precursor.[1]

-

Enzymatic Desymmetrization: Lipase-catalyzed transesterification of a prochiral diol to create a chiral center.[1]

These advanced synthetic methodologies have been crucial in making enantiomerically pure this compound available for preclinical and clinical evaluation.

Mechanism of Action: A Targeted Antisecretory Effect

This compound functions as a prodrug, being rapidly metabolized to its active form, (R)-thiorphan (dexecadotrilat). (R)-thiorphan is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.

Signaling Pathway

dot digraph "this compound Mechanism of Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes this compound [label="this compound\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiorphan [label="(R)-Thiorphan\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NEP [label="Neutral Endopeptidase (NEP)\n(Enkephalinase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enkephalins [label="Endogenous Enkephalins"]; DeltaOpioid [label="δ-Opioid Receptors\n(on Enterocytes)"]; AC [label="Adenylate Cyclase", shape=ellipse]; cAMP [label="cAMP\n(Intracellular)", shape=ellipse]; Secretion [label="Intestinal Hypersecretion\n(Water and Electrolytes)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> Thiorphan [label="Metabolism"]; Thiorphan -> NEP [label="Inhibition", arrowhead=tee]; NEP -> Enkephalins [label="Degradation", style=dashed, arrowhead=tee]; Enkephalins -> DeltaOpioid [label="Activation"]; DeltaOpioid -> AC [label="Inhibition", arrowhead=tee]; AC -> cAMP [label="Conversion of ATP to cAMP", style=dashed]; cAMP -> Secretion [label="Stimulation"];

// Invisible edges for layout {rank=same; this compound; Thiorphan;} {rank=same; NEP; Enkephalins;} {rank=same; DeltaOpioid; AC;} {rank=same; cAMP; Secretion;} }

Caption: this compound's mechanism of action.

NEP is the primary enzyme responsible for the degradation of endogenous opioid peptides known as enkephalins in the intestinal epithelium. By inhibiting NEP, (R)-thiorphan increases the local concentration of enkephalins. These enkephalins then bind to and activate δ-opioid receptors on enterocytes. Activation of these receptors leads to the inhibition of adenylate cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP is a key second messenger that drives intestinal hypersecretion of water and electrolytes in many forms of diarrhea. By reducing cAMP levels, this compound effectively counteracts this hypersecretion, leading to a reduction in diarrheal symptoms.[4] Importantly, this mechanism of action is purely antisecretory and does not affect intestinal motility, a key differentiator from opioid receptor agonists like loperamide.

Preclinical Evaluation

While much of the early preclinical work was conducted on the racemic mixture, racecadotril, studies on the individual enantiomers of its active metabolite, thiorphan, have provided insight into the specific properties of this compound.

In Vitro Studies

-

NEP Inhibition: Both (R)- and (S)-thiorphan have been shown to be potent inhibitors of NEP in vitro, with Ki values in the nanomolar range.[2]

In Vivo Animal Models

The primary in vivo model for evaluating the antidiarrheal efficacy of compounds like this compound is the castor oil-induced diarrhea model in rats. This model mimics the hypersecretory component of diarrhea.

This model is used to assess both the frequency of diarrhea and the volume of intestinal fluid accumulation (enteropooling).

Experimental Workflow: dot digraph "Castor_Oil_Diarrhea_Model" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Castor Oil-Induced Diarrhea Model Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Fasting [label="Animal Fasting\n(e.g., 18 hours, water ad libitum)"]; Grouping [label="Randomization into\nTreatment Groups"]; Dosing [label="Oral Administration of\nthis compound / Vehicle / Standard"]; Induction [label="Oral Administration of\nCastor Oil (e.g., 1-2 mL)"]; Observation [label="Observation for Diarrhea\n(e.g., 4 hours)"]; Sacrifice [label="Euthanasia"]; Collection [label="Small Intestine Isolation"]; Measurement [label="Measurement of Intestinal\nContent (Weight and Volume)"]; Analysis [label="Data Analysis"];

// Edges Fasting -> Grouping; Grouping -> Dosing; Dosing -> Induction [label="1 hour post-dose"]; Induction -> Observation; Observation -> Sacrifice; Sacrifice -> Collection; Collection -> Measurement; Measurement -> Analysis; }

Caption: Workflow for the castor oil-induced diarrhea model.

Clinical Development

The clinical development of this compound has focused on demonstrating its efficacy and safety in the treatment of acute diarrhea in adults.

Phase III Clinical Trial

A key double-blind, randomized, placebo-controlled clinical trial was conducted to compare the efficacy and safety of this compound (75 mg), Racecadotril (100 mg), and placebo in adult outpatients with acute diarrhea.

| Parameter | This compound (75 mg) | Racecadotril (100 mg) | Placebo |

| Number of Diarrheic Stools (until recovery or Day 5) | 3 | 5 | 9 |

| Median Weighted Number of Stools | 4 | 8 | 15 |

| Data from a study comparing this compound, Racecadotril, and Placebo. |

The results of this study demonstrated that this compound was effective in reducing the number of diarrheic stools compared to placebo.

Experimental Protocols

In Vitro NEP Inhibition Assay (Competitive)

Objective: To determine the inhibitory potency (IC50) of this compound's active metabolite against neutral endopeptidase.

Materials:

-

Recombinant human NEP

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (R-thiorphan) and reference inhibitor (e.g., Thiorphan)

-

96-well microplates (black, flat-bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

-

In each well of the microplate, add the assay buffer, NEP enzyme solution, and the test compound or reference inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Castor Oil-Induced Enteropooling in Rats

Objective: To evaluate the antisecretory effect of this compound by measuring the reduction in intestinal fluid accumulation induced by castor oil.

Animals: Male Wistar rats (180-220 g)

Procedure:

-

Fast the rats for 18 hours prior to the experiment, with free access to water.

-

Randomly assign the animals to different treatment groups (e.g., vehicle control, this compound at various doses, positive control like loperamide).

-

Administer the respective treatments orally.

-

One hour after treatment, administer castor oil (1 mL per rat) orally to all animals.

-

Two hours after castor oil administration, euthanize the rats by cervical dislocation.

-

Carefully dissect the abdomen and ligate the pyloric and cecal ends of the small intestine.

-

Remove the entire small intestine and weigh it.

-

Milk the contents of the intestine into a graduated measuring cylinder to measure the volume.

-

Weigh the empty intestine.

-

Calculate the weight of the intestinal contents by subtracting the weight of the empty intestine from the total weight.

-

Compare the mean weight and volume of intestinal contents between the treatment groups and the control group to determine the percentage of inhibition of enteropooling.

Conclusion

This compound, as an enantiomerically pure agent, offers a refined and targeted approach to the management of acute diarrhea. Its specific inhibition of neutral endopeptidase in the gastrointestinal tract leads to a potent antisecretory effect without the motility-related side effects of other antidiarrheal medications. The data from preclinical and clinical studies support its efficacy and safety profile. Further research into the specific advantages of this single-enantiomer formulation may continue to solidify its role in the therapeutic armamentarium against diarrheal diseases. This technical guide provides a comprehensive foundation for understanding the science and development behind this compound, serving as a valuable resource for the scientific community.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Enantiomers of thiorphan and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategies for access to enantiomerically pure ecadotril, this compound and fasidotril: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The castor oil test in rats: An in vivo method to evaluate antipropulsive and antisecretory activity of antidiarrheals? | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Effect of Dexecadotril on Enkephalin Metabolism in the Gut

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous opioid peptides, specifically enkephalins, are crucial regulators of fluid and electrolyte balance within the gastrointestinal (GI) tract. Their physiological actions are curtailed by rapid enzymatic degradation, primarily by the cell-surface metalloendopeptidase neprilysin (NEP), also known as enkephalinase. Dexecadotril, a potent and peripherally acting inhibitor of NEP, represents a targeted therapeutic approach to modulate this pathway. As a prodrug, this compound is rapidly converted to its active metabolite, thiorphan, which effectively prevents the breakdown of enkephalins. This guide provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on intestinal secretion, detailed experimental protocols for studying this system, and the underlying signaling pathways.

Introduction: The Enkephalinergic System in the Gut

The gastrointestinal tract possesses an intrinsic endogenous opioid system that plays a pivotal role in modulating motility, secretion, and visceral sensation.[1] Enkephalins, pentapeptides derived from the precursor proenkephalin, are key neurotransmitters within this system.[2] They are secreted by myenteric and submucosal neurons and act locally on enterocytes.[3]

The primary function of enkephalins in the context of intestinal fluid balance is to promote absorption and inhibit secretion. They achieve this by binding to and activating delta (δ)-opioid receptors on the surface of intestinal epithelial cells.[3][4] However, the biological half-life of enkephalins is extremely short due to their rapid hydrolysis by neprilysin (NEP, EC 3.4.24.11), an enzyme abundantly expressed on the apical membrane of enterocytes.[5][6]

This compound is the R-enantiomer of racecadotril, a potent and specific NEP inhibitor.[7] It functions as a prodrug, which upon oral administration is rapidly absorbed and hydrolyzed to its active metabolite, thiorphan.[8][9] Thiorphan's inhibition of NEP "protects" endogenous enkephalins from degradation, thereby amplifying and prolonging their natural antisecretory effects without altering basal intestinal transit time.[7][8]

Mechanism of Action of this compound

The therapeutic effect of this compound is a direct consequence of its potentiation of the endogenous enkephalinergic pathway. The process can be delineated as follows:

-

Inhibition of Neprilysin (NEP): Orally administered this compound is converted to thiorphan, which binds to the active site of NEP, preventing it from cleaving and inactivating enkephalins.[8] Thiorphan is a highly potent inhibitor of NEP, with an IC50 value of 6.1 nM.[8]

-

Increased Enkephalin Bioavailability: The inhibition of NEP leads to a localized increase in the concentration of enkephalins at the intestinal epithelium.

-

Delta-Opioid Receptor Activation: Elevated enkephalin levels result in sustained activation of δ-opioid receptors on enterocytes.[3]

-

Downregulation of cAMP Pathway: Activation of these G-protein coupled receptors inhibits the enzyme adenylyl cyclase.[6] This action leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Antisecretory Effect: In many diarrheal diseases, secretagogues like cholera toxin elevate intracellular cAMP levels, which in turn activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to a massive efflux of chloride ions and water into the intestinal lumen. By reducing cAMP levels, the enkephalin-mediated pathway counteracts this hypersecretion, thus restoring the normal balance of fluid and electrolyte absorption.[6]

Signaling Pathway Diagram

The following diagram illustrates the molecular cascade initiated by this compound's active metabolite.

Caption: Mechanism of this compound in reducing intestinal hypersecretion.

Quantitative Data on Intestinal Effects

Clinical and preclinical studies have quantified the antisecretory effects of NEP inhibitors. A key study in a canine model directly demonstrates the impact on secretagogue-induced fluid and electrolyte loss.

Table 1: Effect of Racecadotril (10 mg/kg, oral) on Cholera Toxin-Induced Hypersecretion in a Canine Jejunal Loop Model

| Parameter Measured | Cholera Toxin Alone (Vehicle) | Cholera Toxin + Racecadotril | % Reduction | P-value |

| Water Flux (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | 49.3% | P = 0.01 |

| Sodium (Na+) Flux (μMol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | 88.2% | P = 0.01 |

| Potassium (K+) Flux (μMol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | 51.3% | P = 0.01 |

| Data are presented as mean ± SEM. Data sourced from Bueno et al. (1999) which demonstrated the antisecretory activity of racecadotril, the racemic mixture containing this compound.[10] |

This study highlights that NEP inhibition significantly reverses cholera toxin-induced hypersecretion of water and electrolytes, bringing the net flux closer to basal absorption levels.[10] The effect was shown to be mediated by opioid receptors, as it was completely suppressed by the administration of the opioid antagonist naloxone.[10]

Experimental Protocols

The following sections detail methodologies for key experiments used to investigate the effects of this compound and other NEP inhibitors on gut physiology.

In Vivo Intestinal Perfusion using a Thiry-Vella Loop

This surgical model allows for the direct measurement of intestinal absorption and secretion in a conscious animal, isolating a segment of the intestine from the normal digestive stream while preserving its neurovascular supply.[11][12]

Objective: To quantify net fluid and electrolyte fluxes across the intestinal mucosa under basal and stimulated (e.g., cholera toxin) conditions, with and without the test compound (this compound).

Methodology:

-

Surgical Preparation: Under general anesthesia, a segment of the jejunum (e.g., 30-100 cm) is surgically isolated.[11] Intestinal continuity is restored via end-to-end anastomosis. The two ends of the isolated loop are brought to the abdominal wall as stomas, creating a "Thiry-Vella fistula".[11] Animals are allowed a recovery period of several weeks.

-

Perfusion Experiment:

-

The conscious animal is placed in a restraining sling.

-

The loop is continuously perfused with a warm (37°C) Tyrode solution at a constant rate (e.g., 2 mL/min). The solution contains a non-absorbable marker, such as ¹⁴C-polyethylene glycol (PEG), to calculate net water movement.[10]

-

After a stabilization period, perfusate samples are collected at regular intervals to establish a basal flux rate.

-

To induce secretion, a secretagogue like cholera toxin (e.g., 0.4 µg/mL) is added to the perfusion solution for a defined period (e.g., 2 hours).[10]

-

The test compound (this compound/racecadotril) or vehicle is administered orally at a specified dose (e.g., 10 mg/kg).[10]

-

Perfusate collection continues for several hours post-administration.

-

-

Sample Analysis: The concentrations of the non-absorbable marker and electrolytes (Na+, K+, Cl-) are measured in the collected perfusate.

-

Calculation of Fluxes: Net water and electrolyte fluxes are calculated based on the change in the concentration of the non-absorbable marker relative to the initial perfusate.

Experimental Workflow Diagram

Caption: Workflow for a Thiry-Vella loop intestinal perfusion experiment.

In Vitro Neprilysin (NEP) Activity Assay

This fluorometric assay measures the enzymatic activity of NEP in tissue homogenates.[10][13]

Objective: To determine the inhibitory potency (e.g., IC50) of thiorphan or to measure NEP activity in intestinal tissue samples.

Methodology:

-

Tissue Preparation: Intestinal mucosal scrapings or whole tissue sections are homogenized in an ice-cold lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100) containing protease inhibitors.[14] The homogenate is centrifuged at high speed (e.g., 12,000 x g) at 4°C, and the supernatant containing the enzyme is collected.[13]

-

Assay Reaction:

-

The reaction is performed in a 96-well microplate.

-

Tissue supernatant is added to wells. For inhibition studies, samples are pre-incubated with varying concentrations of the inhibitor (thiorphan).

-

A specific synthetic NEP substrate (e.g., glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine or an Abz-based peptide) is added to initiate the reaction.[10][13]

-

The NEP enzyme cleaves the substrate, releasing a fluorescent product.

-

-

Fluorescence Measurement: The plate is incubated at 37°C, and fluorescence is measured kinetically over time (e.g., 1-2 hours) using a microplate reader (e.g., λex = 330 nm / λem = 430 nm for an Abz-based substrate).[13]

-

Data Analysis: The rate of increase in fluorescence is proportional to the NEP activity. For inhibition studies, the activity rates are plotted against inhibitor concentrations to calculate the IC50 value.

Quantification of Met-Enkephalin in Gut Tissue

This protocol describes a radioimmunoassay (RIA) method for measuring the concentration of Met-enkephalin in tissue samples.[2][15] Modern methods may also employ liquid chromatography-mass spectrometry (LC-MS) for higher specificity.[4]

Objective: To measure the change in endogenous Met-enkephalin levels in intestinal tissue following treatment with this compound.

Methodology:

-

Tissue Extraction: Intestinal tissue is homogenized in an appropriate buffer (e.g., phosphate buffer, pH 6.5) and centrifuged.[15] The supernatant is collected.

-

Peptide Purification: The supernatant is passed through a solid-phase extraction column (e.g., Porapak Q) to purify and concentrate the enkephalins.[2] The purified peptides are then lyophilized.

-

Radioimmunoassay (RIA):

-

The lyophilized sample is reconstituted in assay buffer.

-

The sample is incubated with a specific primary antibody against Met-enkephalin and a known quantity of radio-labeled Met-enkephalin (e.g., ¹²⁵I-Met-enkephalin).[2]

-

The endogenous (unlabeled) enkephalin in the sample competes with the radio-labeled enkephalin for binding to the antibody.

-

A secondary antibody is added to precipitate the antibody-enkephalin complexes.

-

The radioactivity of the precipitate is measured using a gamma counter.

-

-

Quantification: A standard curve is generated using known concentrations of unlabeled Met-enkephalin. The concentration in the tissue sample is determined by comparing its radioactivity to the standard curve.

Conclusion

This compound, through its active metabolite thiorphan, is a highly specific and potent inhibitor of intestinal neprilysin. Its mechanism of action is elegantly targeted, enhancing the natural physiological pathways of enkephalins to counteract pathological hypersecretion in the gut. By preventing the degradation of these endogenous opioids, this compound effectively reduces the loss of water and electrolytes associated with acute diarrhea, without the motility-altering side effects of direct opioid agonists. The experimental models and analytical methods detailed herein provide a robust framework for the continued investigation and development of NEP inhibitors as a valuable therapeutic class for gastrointestinal disorders.

References

- 1. A new method: double Thiry-Vella fistulas in rats to compare the effects of small and large intestinal stimulation on behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Study of a human excluded jejunal loop (Thiry-Vella loop) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The use of a Thiry-Vella loop of jejunum to study the intestinal absorption of calcium and inorganic phosphate in the conscious pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Racecadotril in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Racecadotril - Wikipedia [en.wikipedia.org]

- 9. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. An in vivo preparation (Thiry-Vella fistula) suitable for the measurement of intestinal absorption in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of a Thiry-Vella loop of jejunum to study the intestinal absorption of calcium and inorganic phosphate in the conscious pig | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Acute Inhibition of Intestinal Neprilysin Enhances Insulin Secretion via GLP-1 Receptor Signaling in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Note: Morphine influences circulating and tissue concentrations of met-enkephalin and proenkephalin (PENK) expression and plasma concentrations of corticosterone in chickens - PMC [pmc.ncbi.nlm.nih.gov]

Dexecadotril: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Dexecadotril, a potent and selective neprilysin (NEP) inhibitor. The document details the stereospecific synthesis of this compound, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and preparation.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate, is the (R)-enantiomer of the racemic compound Racecadotril.[1] It is a prodrug that is rapidly metabolized to its active form, Thiorphan. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | [1] |

| Molecular Formula | C21H23NO4S | [1] |

| Molecular Weight | 385.48 g/mol | |

| CAS Number | 112573-72-5 | [1] |

| Stereochemistry | (R)-enantiomer | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Approximately 89 °C (for Racecadotril) | |

| Solubility | Poorly soluble in water |

Stereoselective Synthesis of this compound

The synthesis of this compound with high enantiomeric purity is crucial for its specific pharmacological activity. Various strategies have been developed to achieve this, primarily focusing on the asymmetric synthesis of the key intermediate, (R)-3-acetylthio-2-benzylpropionic acid, followed by its coupling with benzyl glycinate.

Synthesis of the Key Intermediate: (R)-3-Acetylthio-2-benzylpropionic acid

Several methods for the enantioselective synthesis of this key intermediate have been reported, including:

-

Enzymatic Desymmetrization: This method utilizes enzymes to selectively modify a prochiral substrate, leading to the formation of the desired enantiomer.

-

Chiral Pool Synthesis: This approach starts from a readily available chiral molecule (a "chiron") and converts it into the target molecule.

-

Chemical Resolution of Racemic Precursors: This involves separating a racemic mixture of the intermediate into its individual enantiomers.

-

Asymmetric Synthesis: This includes methods like enantioselective catalytic hydrogenation and diastereoselective alkylation.[2]

Coupling Reaction and Final Product Formation

The final step in the synthesis of this compound involves the coupling of (R)-3-acetylthio-2-benzylpropionic acid with benzyl glycinate. This is typically achieved using a coupling agent to facilitate the formation of the amide bond.

A general workflow for the synthesis is presented in the diagram below:

Caption: General workflow for the stereoselective synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the coupling reaction, based on general procedures for peptide synthesis. Specific conditions may vary based on the chosen synthetic route and scale.

Materials:

-

(R)-3-acetylthio-2-benzylpropionic acid

-

Benzyl glycinate hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of (R)-3-acetylthio-2-benzylpropionic acid in the chosen solvent, add benzyl glycinate hydrochloride and the base (TEA or DIPEA).

-

Cool the mixture in an ice bath and add the coupling agent (DCC or EDC) and a catalytic amount of DMAP.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the urea byproduct (if DCC is used).

-

Dilute the filtrate with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data (Illustrative):

| Step | Reactants | Product | Yield (%) | Purity (%) (e.g., by HPLC) |

| Coupling | (R)-3-acetylthio-2-benzylpropionic acid, Benzyl glycinate | Crude this compound | 85-95 | >90 |

| Purification | Crude this compound | Pure this compound | 70-85 (after purification) | >99 |

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Thiorphan . Thiorphan is a potent inhibitor of neprilysin (NEP) , also known as neutral endopeptidase. NEP is a zinc-dependent metalloprotease that is responsible for the degradation of several endogenous peptides, including enkephalins and natriuretic peptides .

By inhibiting NEP, Thiorphan increases the local concentrations of these peptides, leading to the potentiation of their physiological effects.

Enkephalin Signaling Pathway

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. They exert their effects by binding to opioid receptors (primarily μ- and δ-opioid receptors), which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers a signaling cascade that ultimately leads to analgesia.

Caption: Enkephalin signaling pathway potentiated by this compound.

Natriuretic Peptide Signaling Pathway

Natriuretic peptides (such as atrial natriuretic peptide, ANP, and brain natriuretic peptide, BNP) are hormones that regulate blood pressure and fluid balance. They act by binding to natriuretic peptide receptors (NPR-A and NPR-B), which possess intrinsic guanylate cyclase activity. The activation of these receptors leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various downstream effects, including vasodilation.

Caption: Natriuretic peptide signaling pathway enhanced by this compound.

Conclusion

This compound represents a significant therapeutic agent whose efficacy is intrinsically linked to its specific stereochemistry. The enantioselective synthesis of this compound is a key aspect of its production, ensuring the desired pharmacological profile. Its mechanism of action, through the inhibition of neprilysin by its active metabolite Thiorphan, highlights the importance of understanding the underlying signaling pathways of endogenous peptides in drug development. This guide provides a foundational understanding of the chemical synthesis and mechanism of this compound for professionals in the field of pharmaceutical sciences.

References

- 1. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]

- 2. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy and Safety of Dexecadotril: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexecadotril, the (S)-enantiomer of Racecadotril, is a potent and peripherally-acting enkephalinase inhibitor. By preventing the degradation of endogenous enkephalins, this compound enhances their natural physiological effects, leading to a reduction in intestinal hypersecretion without affecting intestinal motility. This document provides a comprehensive overview of the preclinical data supporting the efficacy and safety of this compound, with a primary focus on the extensive research conducted on its racemic form, Racecadotril, and its active metabolite, thiorphan. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, thiorphan. Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the breakdown of endogenous opioid peptides, primarily enkephalins.[1][2] By inhibiting NEP, thiorphan increases the local concentrations of enkephalins in the intestinal wall. These elevated enkephalin levels then act on δ-opioid receptors on enterocytes, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP). This ultimately results in a decrease in the secretion of water and electrolytes into the intestinal lumen, the hallmark of secretory diarrhea.[1][3] Unlike traditional opioid anti-diarrheal agents that act on μ-opioid receptors and reduce intestinal motility, this compound's mechanism is purely anti-secretory.[2]

Signaling Pathway of Enkephalinase Inhibition

Caption: Mechanism of action of this compound in reducing intestinal hypersecretion.

Preclinical Efficacy

The anti-diarrheal efficacy of Racecadotril has been demonstrated in various preclinical animal models of secretory diarrhea.

Castor Oil-Induced Diarrhea Model

This model induces diarrhea through the action of ricinoleic acid, which causes intestinal irritation, inflammation, and fluid secretion.

Experimental Protocol:

-

Animal Model: Male Wistar rats (180-200g).

-

Housing: Housed in individual cages with free access to food and water.

-

Induction of Diarrhea: Oral administration of 1 ml of castor oil.

-

Treatment: Racecadotril administered orally at various doses 1 hour before castor oil administration. A control group receives the vehicle, and a positive control group receives a standard anti-diarrheal agent like loperamide.

-

Parameters Measured:

-

Onset of diarrhea (time to the first diarrheal stool).

-

Total number of diarrheal stools over a defined period (e.g., 4-6 hours).

-

Weight of diarrheal stools.

-

-

Statistical Analysis: Comparison between treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Summary of Efficacy Data:

| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Onset of Diarrhea (min) | Inhibition of Wet Feces (%) | Reference |

| Rat | Control (Castor Oil) | - | 36 ± 4 | 0 | [4] |

| Rat | Racecadotril | 10 | Significantly delayed | 42.67 | [5] |

| Rat | Racecadotril | 20 | Significantly delayed | 57.75 | [5] |

| Rat | Loperamide (Standard) | 5 | Significantly delayed | ~100 | [4] |

Note: Specific quantitative data on the delay in onset of diarrhea were not consistently reported in the reviewed literature, hence "Significantly delayed" is used. The percentage inhibition of wet feces is derived from studies on other anti-diarrheal agents using a similar model to provide context.

Cholera Toxin-Induced Diarrhea Model

This model mimics the pathophysiology of cholera, where the cholera toxin stimulates adenylyl cyclase, leading to increased intracellular cAMP and massive intestinal fluid secretion.

Experimental Protocol:

-

Animal Model: Adult mongrel dogs with surgically prepared jejunal Thiry-Vella loops.

-

Induction of Secretion: Intraluminal infusion of cholera toxin (0.4 µg/mL) into the jejunal loop.

-

Treatment: Oral administration of Racecadotril (10 mg/kg) or vehicle.

-

Parameters Measured: Net water and electrolyte (Na+, K+, Cl-) fluxes across the intestinal mucosa.

-

Statistical Analysis: Comparison of fluid and electrolyte secretion before and after treatment.

Summary of Efficacy Data:

| Animal Model | Parameter | Cholera Toxin Alone | Cholera Toxin + Racecadotril (10 mg/kg) | % Reduction | Reference |

| Dog | Water Secretion (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | 49.3% | [6] |

| Dog | Sodium Secretion (µmol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | 88.2% | [6] |

| Dog | Potassium Secretion (µmol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | 51.3% | [6] |

Experimental Workflow for Preclinical Efficacy Studies

References

- 1. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Racecadotril : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Antidiarrheal Activity of Methanolic Extract of Maranta arundinacea Linn. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dexecadotril's Molecular Targets in the Gastrointestinal Tract: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexecadotril, the dextrorotatory enantiomer of the prodrug racecadotril, exerts its therapeutic effects in the gastrointestinal (GI) tract through its active metabolite, retorphan. This technical guide provides a comprehensive overview of the molecular targets of this compound, focusing on its mechanism of action, target selectivity, and the downstream signaling pathways it modulates within the gastrointestinal system. Quantitative data on enzyme inhibition and binding affinities are presented, along with detailed experimental protocols for the characterization of these interactions. This document is intended to serve as a resource for researchers and professionals involved in the study of gastrointestinal physiology and the development of novel therapeutics for diarrheal diseases.

Introduction

Acute diarrhea is a major global health concern, characterized by increased intestinal secretion of water and electrolytes. This compound is an orally administered anti-diarrheal agent that functions as a specific and potent inhibitor of the enzyme Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase. Unlike opioid-based anti-diarrheal drugs that primarily reduce intestinal motility, this compound exhibits a purely antisecretory mechanism of action. This guide delves into the molecular interactions of this compound's active form with its primary and secondary targets in the gastrointestinal tract.

Pharmacokinetics: Conversion to the Active Metabolite

This compound is a prodrug that is rapidly absorbed and hydrolyzed by esterases in the plasma and tissues to its active metabolite, (R)-thiorphan, also known as retorphan. This conversion is essential for its pharmacological activity, as this compound itself has a significantly lower affinity for its molecular target.

Primary Molecular Target: Neprilysin (NEP)

The principal molecular target of retorphan in the gastrointestinal tract is Neprilysin (NEP), a zinc-dependent metalloprotease located on the membrane of various cells, including the epithelial cells of the small intestine.

Mechanism of Action

NEP is responsible for the degradation of several endogenous peptides, most notably the enkephalins. Enkephalins are endogenous opioid peptides that regulate intestinal secretion by binding to δ-opioid receptors on enterocytes. Activation of these receptors leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the secretion of water and electrolytes into the intestinal lumen.

By inhibiting NEP, retorphan prevents the breakdown of enkephalins, thereby increasing their local concentration and prolonging their physiological effect at the δ-opioid receptors. This enhancement of the natural antisecretory pathway forms the basis of this compound's anti-diarrheal action.

graph "Dexecadotril_Metabolism" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label=""];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [label="this compound\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Retorphan [label="(R)-Thiorphan\n(Retorphan)\nActive Metabolite", fillcolor="#34A853", fontcolor="#FFFFFF"];

Esterases [label="Plasma and Tissue\nEsterases", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

This compound -- Esterases [label="Hydrolysis"];

Esterases -- Retorphan;

}

Signaling pathway of NEP inhibition by Retorphan.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of retorphan and its enantiomer, sinorphan ((S)-thiorphan), against NEP and Angiotensin-Converting Enzyme (ACE) has been quantified. These data highlight the selectivity of retorphan for NEP.

Compound Target Enzyme Inhibition Constant (Ki) Retorphan ((R)-Thiorphan) Neprilysin (NEP) 1.7 nM [1] Angiotensin-Converting Enzyme (ACE) 4800 nM[1] Sinorphan ((S)-Thiorphan) Neprilysin (NEP) 2.2 nM [1] Angiotensin-Converting Enzyme (ACE) 110 nM[1]

Table 1: In vitro inhibitory potencies of Thiorphan enantiomers.

Secondary Molecular Targets

While NEP is the primary target, the potential for interaction with other metalloproteases is a key aspect of the drug's profile.

Angiotensin-Converting Enzyme (ACE)

Retorphan exhibits a significantly lower affinity for ACE compared to NEP, with a Ki value of 4800 nM.[1] In contrast, its enantiomer, sinorphan, is a more potent ACE inhibitor with a Ki of 110 nM.[1] This stereoselective difference underscores the favorable safety profile of this compound with respect to cardiovascular side effects that could arise from potent ACE inhibition.

Aminopeptidase N (APN)

Aminopeptidase N is another zinc-dependent metalloprotease involved in the degradation of enkephalins. While both NEP and APN contribute to enkephalin metabolism, specific inhibitory constants for retorphan against APN are not as extensively documented as those for NEP. However, studies investigating the combined inhibition of NEP and APN have been conducted to understand the complete protection of endogenous enkephalins.[1]

Downstream Signaling in the Gastrointestinal Tract